REACTION_CXSMILES
|
[F:1][B-](F)(F)F.[C:6]1([N+]#N)[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]#N)[CH:7]=1.[F:16][B-](F)(F)F.CS(C)=O.[FH:25]>>[F:16][C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][CH:11]=1)[NH2:12].[F-:1].[NH4+:12].[F:25][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([F:16])[CH:7]=1 |f:0.1.2,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
benzene-1,3-bis-diazonium tetrafluoroborate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C1(=CC(=CC=C1)[N+]#N)[N+]#N.F[B-](F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(N)C=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
[F-].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][B-](F)(F)F.[C:6]1([N+]#N)[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]#N)[CH:7]=1.[F:16][B-](F)(F)F.CS(C)=O.[FH:25]>>[F:16][C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][CH:11]=1)[NH2:12].[F-:1].[NH4+:12].[F:25][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([F:16])[CH:7]=1 |f:0.1.2,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
benzene-1,3-bis-diazonium tetrafluoroborate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C1(=CC(=CC=C1)[N+]#N)[N+]#N.F[B-](F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(N)C=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
[F-].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][B-](F)(F)F.[C:6]1([N+]#N)[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]#N)[CH:7]=1.[F:16][B-](F)(F)F.CS(C)=O.[FH:25]>>[F:16][C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][CH:11]=1)[NH2:12].[F-:1].[NH4+:12].[F:25][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([F:16])[CH:7]=1 |f:0.1.2,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
benzene-1,3-bis-diazonium tetrafluoroborate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C1(=CC(=CC=C1)[N+]#N)[N+]#N.F[B-](F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(N)C=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
[F-].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |